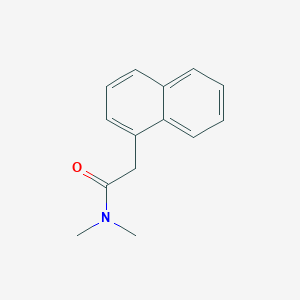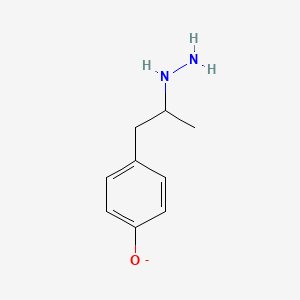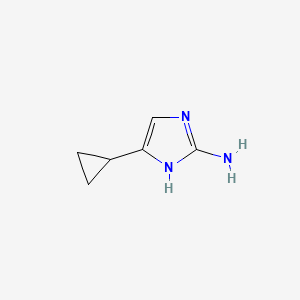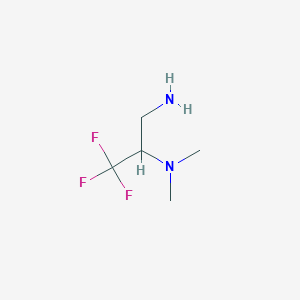
(3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine is a fluorinated organic compound with the molecular formula C5H11F3N2. This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of the propane chain, along with two methyl groups attached to the nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine typically involves the reaction of 3,3,3-trifluoropropionic acid with N,N-dimethylpropane-1,2-diamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. The process may include steps such as esterification, reduction, and amination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoropropionic acid
- 2-Bromo-3,3,3-trifluoropropene
- N,N-dimethylpropane-1,2-diamine
Uniqueness
(3-amino-1,1,1-trifluoropropan-2-yl)dimethylamine is unique due to its specific arrangement of fluorine atoms and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including synthetic chemistry and materials science .
Properties
CAS No. |
1158004-12-6 |
|---|---|
Molecular Formula |
C5H11F3N2 |
Molecular Weight |
156.15 |
IUPAC Name |
3,3,3-trifluoro-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H11F3N2/c1-10(2)4(3-9)5(6,7)8/h4H,3,9H2,1-2H3 |
InChI Key |
AQLFWQJJGJBBIY-UHFFFAOYSA-N |
SMILES |
CN(C)C(CN)C(F)(F)F |
Canonical SMILES |
CN(C)C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


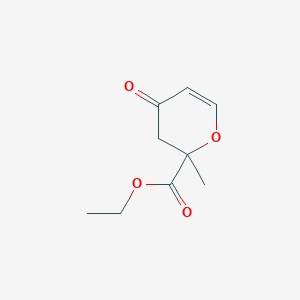
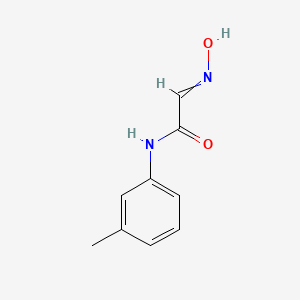
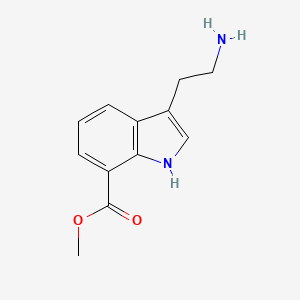
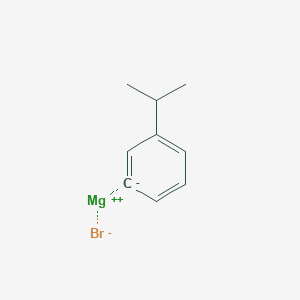
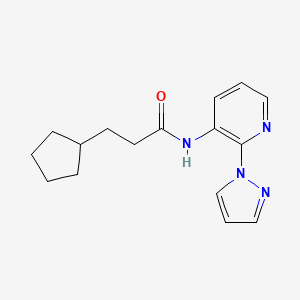
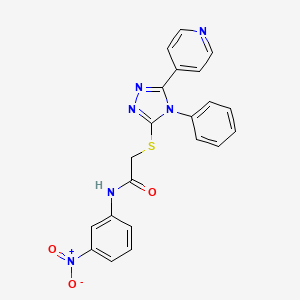
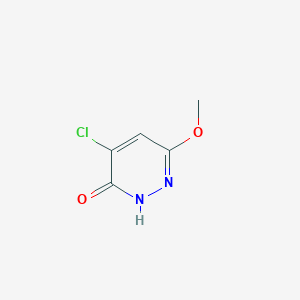
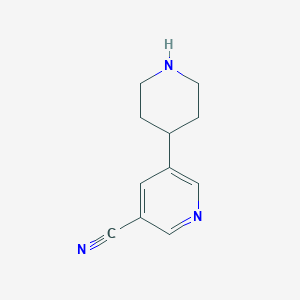
![Pyrrolidine, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B1650169.png)
